N-Benzyl-11-sulfanylundecanamide

Description

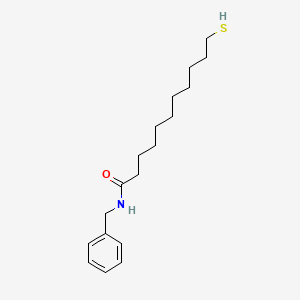

N-Benzyl-11-sulfanylundecanamide is a synthetic amphiphilic compound characterized by a benzyl group attached to the nitrogen of an amide linkage, an 11-carbon aliphatic chain, and a terminal sulfhydryl (-SH) group.

Properties

CAS No. |

138153-91-0 |

|---|---|

Molecular Formula |

C18H29NOS |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

N-benzyl-11-sulfanylundecanamide |

InChI |

InChI=1S/C18H29NOS/c20-18(19-16-17-12-8-7-9-13-17)14-10-5-3-1-2-4-6-11-15-21/h7-9,12-13,21H,1-6,10-11,14-16H2,(H,19,20) |

InChI Key |

KQLSJYAZJJFPNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-11-sulfanylundecanamide typically involves the reaction of benzylamine with 11-bromoundecanoic acid, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

-

Step 1: Formation of 11-bromoundecanoic acid

- React undecanoic acid with bromine in the presence of phosphorus tribromide.

- Reaction conditions: Reflux in dichloromethane.

-

Step 2: Formation of N-Benzyl-11-bromoundecanamide

- React benzylamine with 11-bromoundecanoic acid.

- Reaction conditions: Reflux in ethanol with triethylamine as a catalyst.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-11-sulfanylundecanamide undergoes various chemical reactions, including:

-

Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Conditions: Mild to moderate temperatures.

-

Reduction: : The amide group can be reduced to an amine.

- Common reagents: Lithium aluminum hydride.

- Conditions: Anhydrous conditions, typically in ether.

-

Substitution: : The benzyl group can undergo nucleophilic substitution reactions.

- Common reagents: Sodium hydride, alkyl halides.

- Conditions: Anhydrous conditions, typically in tetrahydrofuran.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-11-sulfanylundecanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-11-sulfanylundecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Benzalkonium Chloride (BAC)

- Structure : A quaternary ammonium compound (QAC) with a benzyl group, a dimethylalkylammonium head, and variable alkyl chain lengths (C8–C18) .

- Key Differences :

- Head Group: BAC’s permanently charged quaternary ammonium contrasts with the uncharged amide in this compound, affecting solubility and electrostatic interactions.

- Functional Groups: BAC lacks a thiol, reducing its redox versatility.

- Applications : Broad-spectrum antimicrobial activity due to membrane disruption .

Benzyl-Dimethyl-Dodecylammonium Chloride (BAC12)

- Structure : A QAC with a C12 alkyl chain, optimizing hydrophobicity for membrane penetration .

- Key Differences :

- Chain Length: BAC12’s C12 chain may enhance lipid bilayer interaction compared to the C11 chain of this compound, though the thiol in the latter could offset this via alternative mechanisms.

- Charge: BAC12’s cationic head promotes binding to negatively charged microbial surfaces, unlike the neutral amide.

NBD-DDA

- Structure : A fluorescent QAC with a nitrobenzoxadiazole (NBD) tag and C12 chain, enabling tracking in biological systems .

- Key Differences :

- Fluorescence: NBD-DDA’s fluorophore allows visualization, whereas this compound’s thiol could enable conjugation but lacks inherent fluorescence.

- Reactivity: The thiol in this compound may facilitate disulfide bond formation or metal chelation, absent in NBD-DDA.

Data Tables

Table 1: Structural Comparison

| Compound | Head Group | Alkyl Chain Length | Key Functional Groups | Charge at pH 7 |

|---|---|---|---|---|

| This compound | Amide | C11 | -SH (thiol) | Neutral |

| Benzalkonium chloride (BAC) | Quaternary ammonium | C8–C18 | None | Cationic |

| BAC12 | Quaternary ammonium | C12 | None | Cationic |

| NBD-DDA | Quaternary ammonium | C12 | NBD fluorophore | Cationic |

Table 2: Functional Properties

*MIC: Minimum Inhibitory Concentration.

Research Findings

- BAC and Chain Length : Shorter chains (C8–C10) in BAC exhibit higher water solubility but reduced antimicrobial potency, while C12–C14 chains optimize lipid disruption . This compound’s C11 chain may balance hydrophobicity and solubility, though the neutral amide could reduce membrane affinity compared to QACs.

- Thiol Reactivity: The -SH group in this compound may enable unique applications, such as nanoparticle stabilization (via metal-thiolate bonds) or redox-responsive drug release, absent in BAC or NBD-DDA.

- Toxicity Considerations: QACs like BAC12 are associated with cytotoxicity at high concentrations due to nonspecific membrane lysis. The neutral amide in this compound might reduce non-target toxicity but requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.